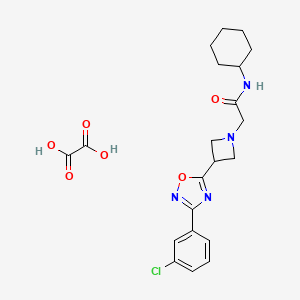

2-(3-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-Cyclohexylacetamid-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate is a useful research compound. Its molecular formula is C21H25ClN4O6 and its molecular weight is 464.9. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

a. Antikrebsaktivität: Die Verbindung zeigt vielversprechendes Antikrebs-Potential. In einer Studie von Sun et al. wurde eine Kupfer(I)-katalysierte Synthese von 1,3,4-Oxadiazolen aus tertiären Aminen berichtet. Verbindung 4f, ein Derivat unserer Zielverbindung, hemmte Hepatomzellen effizient, was auf ihr Potenzial als Antikrebsmittel hindeutet .

b. Antibakterielle Eigenschaften: 1,3,4-Oxadiazole wurden auf ihre antibakteriellen Wirkungen untersucht. Obwohl spezifische Daten zu unserer Verbindung begrenzt sind, können ihre strukturellen Merkmale zur antibakteriellen Aktivität beitragen.

c. Entzündungshemmende Wirkungen: Das Vorhandensein von 1,3,4-Oxadiazol-Einheiten korreliert häufig mit entzündungshemmenden Eigenschaften. Obwohl direkte Beweise für unsere Verbindung rar sind, ist es wert, ihr Potenzial in diesem Bereich zu erforschen.

Synthetische Chemie

a. Ein-Schritt-Synthese: Die Kupfer(I)-katalysierte oxidative Ugi/aza-Wittig-Reaktion ermöglicht die effiziente einstufige Konstruktion von 1,3,4-Oxadiazolen aus tertiären Aminen. Diese Methode bietet ligandenfreie Bedingungen, hohe funktionelle Gruppentoleranz und außergewöhnliche Produktivität .

Biologische Aktivität

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate (CAS No. 338746-11-5) belongs to a class of organic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its potential therapeutic effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN4O3, with a molecular weight of approximately 336.79 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antioxidant Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, the DPPH radical scavenging assay revealed that derivatives with similar structures can inhibit radical formation by up to 89% at optimal concentrations .

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. The compound under consideration has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of oxadiazole derivatives. In particular, compounds similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate have demonstrated cytotoxic effects against several cancer cell lines in vitro. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

The biological activities of 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-cyclohexylacetamide oxalate can be attributed to several mechanisms:

- Radical Scavenging : The oxadiazole ring contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and subsequent cell death in microbial cells.

Eigenschaften

IUPAC Name |

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-cyclohexylacetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2.C2H2O4/c20-15-6-4-5-13(9-15)18-22-19(26-23-18)14-10-24(11-14)12-17(25)21-16-7-2-1-3-8-16;3-1(4)2(5)6/h4-6,9,14,16H,1-3,7-8,10-12H2,(H,21,25);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURGOACUEBSUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.